3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid
CAS No.:
Cat. No.: VC18204311
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid -](/images/structure/VC18204311.png)
Specification
Molecular Formula | C10H14O4 |
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Molecular Weight | 198.22 g/mol |
IUPAC Name | 3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H14O4/c1-14-9(13)7-5-6(8(11)12)10(7)3-2-4-10/h6-7H,2-5H2,1H3,(H,11,12) |
Standard InChI Key | QDUZRHHNJDGBSA-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CC(C12CCC2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid (IUPAC name: 3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid) belongs to the spirocyclic carboxylic acid family. Its structure features a central spiro carbon atom connecting two cyclopropane rings, with a methoxycarbonyl group at position 3 and a carboxylic acid moiety at position 1. The compound’s rigidity and three-dimensional geometry make it structurally distinct from linear or fused bicyclic systems.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄O₄ |
Molecular Weight | 198.22 g/mol |
CAS Number | 10481-25-1 |
IUPAC Name | 3-methoxycarbonylspiro[3.3]heptane-1-carboxylic acid |
SMILES | COC(=O)C1CC(C12CCC2)C(=O)O |
InChIKey | QDUZRHHNJDGBSA-UHFFFAOYSA-N |
The spiro[3.3]heptane core imposes significant steric constraints, reducing conformational flexibility and enhancing metabolic stability compared to planar aromatic systems . X-ray crystallographic studies of related spirocyclic compounds reveal bond angles of approximately 60° at the spiro carbon, contributing to the molecule’s strained geometry .
Synthesis and Synthetic Routes
The synthesis of 3-(methoxycarbonyl)spiro[3.3]heptane-1-carboxylic acid exploits advanced cyclization strategies to construct the spirocyclic framework. A divergent synthetic approach, as reported in recent literature, involves the following key steps:
Retrosynthetic Analysis
The target molecule is deconstructed into a keto ester precursor (e.g., 23 in Scheme 1 of source ), which undergoes double malonate alkylation to form the spirocyclic core. Chiral auxiliaries such as (R)-α-phenylglycinol are employed to control stereochemistry during the Strecker reaction phase .
Key Synthetic Steps
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Alkylation of Malonate Esters: Reaction of dimethyl malonate with pentaerythritol tetrabromide under basic conditions yields the spiro[3.3]heptane skeleton.
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Strecker Reaction: Introduction of the amino acid moiety using cyanide and chiral amines ensures enantiomeric purity.
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Meinwald Rearrangement: Epoxidation of intermediate alkenes (e.g., 27) followed by acid-catalyzed rearrangement generates ketone derivatives critical for functionalization .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Malonate Alkylation | NaH, DMF, 0°C to RT | 65–78 |
Strecker Reaction | (R)-α-Phenylglycinol, KCN | 72 |
Meinwald Rearrangement | mCPBA, BF₃·Et₂O | 44–57 |
The Tebbe olefination protocol has also been optimized for large-scale production, enabling gram-scale synthesis of key intermediates like alkene 47 (57% yield) .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its carboxylic acid and methoxycarbonyl groups, as well as the strained spirocyclic system:
Carboxylic Acid Derivatives
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Esterification: Reaction with methanol/H⁺ yields the dimethyl ester.
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Amide Formation: Coupling with amines via EDC/HOBt generates spirocyclic amides.
Methoxycarbonyl Group Modifications
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Hydrolysis: Treatment with aqueous NaOH produces the dicarboxylic acid derivative.
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Transesterification: Alcoholysis with ethanol/H₂SO₄ affords ethyl ester analogs.
Spirocyclic Core Reactions
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Ring-Opening: Nucleophilic attack at the spiro carbon by Grignard reagents leads to bicyclic alcohols.
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Oxidation: Ozonolysis cleaves cyclopropane rings, yielding diketone intermediates .
Hazard Code | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Handling precautions include using nitrile gloves, eye protection, and ventilation. Storage recommendations specify –20°C under nitrogen to prevent decarboxylation .
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